8-Ethyl-4-(2-morpholin-4-yl-ethylamino)-quinoline-3-carboxylic acid ethyl ester
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Overview
Description
8-Ethyl-4-(2-morpholin-4-yl-ethylamino)-quinoline-3-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-(2-morpholin-4-yl-ethylamino)-quinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, ethyl esters, and morpholine. Common synthetic routes may involve:
Nucleophilic substitution: Introducing the ethyl group at the 8th position of the quinoline ring.
Amidation: Forming the amide bond between the quinoline derivative and the morpholine-ethylamine.
Esterification: Converting the carboxylic acid group to its ethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the quinoline ring or the morpholine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydroquinoline, tetrahydroquinoline derivatives.
Substitution products: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Quinoline derivatives are known to interact with various biological targets, making them important in drug discovery.
Medicine
The compound may be investigated for its therapeutic potential in treating diseases. Quinoline derivatives have been used in the development of antimalarial, anti-inflammatory, and anticancer drugs.
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-(2-morpholin-4-yl-ethylamino)-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinoline-3-carboxylic acid derivatives: Compounds with similar carboxylic acid groups and biological activities.
Morpholine-containing compounds: Molecules with morpholine moieties that exhibit diverse biological activities.
Uniqueness
8-Ethyl-4-(2-morpholin-4-yl-ethylamino)-quinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in research and development.
Properties
IUPAC Name |
ethyl 8-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-15-6-5-7-16-18(15)22-14-17(20(24)26-4-2)19(16)21-8-9-23-10-12-25-13-11-23/h5-7,14H,3-4,8-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAJYBPUVOTLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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